2,5-Dimethyl-3'-morpholinomethyl benzophenone

CAS No.: 898765-59-8

Cat. No.: VC2478794

Molecular Formula: C20H23NO2

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898765-59-8 |

|---|---|

| Molecular Formula | C20H23NO2 |

| Molecular Weight | 309.4 g/mol |

| IUPAC Name | (2,5-dimethylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C20H23NO2/c1-15-6-7-16(2)19(12-15)20(22)18-5-3-4-17(13-18)14-21-8-10-23-11-9-21/h3-7,12-13H,8-11,14H2,1-2H3 |

| Standard InChI Key | BRGSKPQCMNKILQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=C2)CN3CCOCC3 |

| Canonical SMILES | CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=C2)CN3CCOCC3 |

Introduction

Chemical Properties and Structure

Basic Identification and Physical Properties

2,5-Dimethyl-3'-morpholinomethyl benzophenone possesses several identifying characteristics that define its chemical identity. The table below summarizes its essential physical and chemical properties:

| Property | Value |

|---|---|

| CAS Number | 898765-59-8 |

| IUPAC Name | (2,5-dimethylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |

| Molecular Formula | C20H23NO2 |

| Molecular Weight | 309.4 g/mol |

| Standard InChI | InChI=1S/C20H23NO2/c1-15-6-7-16(2)19(12-15)20(22)18-5-3-4-17(13-18)14-21-8-10-23-11-9-21/h3-7,12-13H,8-11,14H2,1-2H3 |

| Standard InChIKey | BRGSKPQCMNKILQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=C2)CN3CCOCC3 |

Source: Data compiled from multiple sources

Structural Characteristics

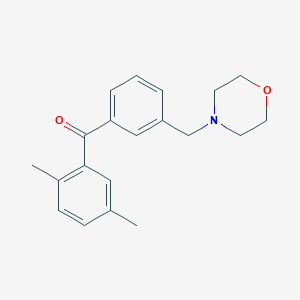

The structure of 2,5-Dimethyl-3'-morpholinomethyl benzophenone consists of several key functional groups that influence its chemical behavior:

-

A benzophenone core (two phenyl rings connected by a carbonyl group)

-

Two methyl groups at positions 2 and 5 on one phenyl ring

-

A morpholinomethyl group at the 3' position on the other phenyl ring

The morpholine ring, being a cyclic ether with a nitrogen atom, contributes to the compound's basic character and influences its solubility in various solvents. The dimethyl substitution pattern affects the electron density distribution within the molecule, potentially influencing its reactivity and interactions with biological targets.

Spectroscopic Properties

While specific spectroscopic data for this compound is limited in the available research, benzophenone derivatives typically exhibit characteristic UV absorption patterns due to the conjugated system and carbonyl group. The presence of the morpholine moiety would likely influence its spectroscopic profile compared to unsubstituted benzophenone.

Synthesis and Preparation Methods

Laboratory Synthesis Routes

The synthesis of 2,5-Dimethyl-3'-morpholinomethyl benzophenone typically involves multiple steps beginning with appropriate precursors. Based on synthetic methods for similar benzophenone derivatives, a common approach involves:

-

Preparation of 2,5-dimethylbenzoyl chloride from the corresponding carboxylic acid

-

Reaction with 3-morpholinomethylphenyl magnesium bromide in a Grignard reaction

-

Purification steps including extraction, drying, and column chromatography

The reaction is typically carried out in anhydrous conditions using tetrahydrofuran (THF) as a solvent. The mixture is stirred at room temperature for several hours before quenching with water. The product is then extracted with an organic solvent such as dichloromethane, dried over anhydrous sodium sulfate, and purified by column chromatography.

Industrial Production Methods

Industrial production of 2,5-Dimethyl-3'-morpholinomethyl benzophenone would likely employ similar synthetic routes but with optimized conditions for scale-up. These optimizations would focus on:

-

Enhanced reaction efficiency through precise temperature control

-

Improved solvent recovery systems

-

More efficient purification techniques such as recrystallization and distillation

-

Quality control measures to ensure consistent purity levels (typically ≥95% or ≥97%)

Multiple vendors supply this compound for research purposes, suggesting established production methods are in place despite the specialized nature of this chemical .

Research Applications and Biological Activity

Mechanism of Action

The potential mechanisms of action for 2,5-Dimethyl-3'-morpholinomethyl benzophenone, based on research on similar benzophenone derivatives, may include:

-

Interaction with specific enzymes or receptors, modulating their activity

-

Absorption of UV light and generation of reactive oxygen species (ROS)

-

Induction of oxidative stress in target cells

-

Targeting of cellular components including lipids, proteins, and nucleic acids

These mechanisms could explain the diverse biological activities observed in benzophenone derivatives, though specific studies on this particular compound are needed for confirmation.

Pharmaceutical Research Applications

Given its structural features, 2,5-Dimethyl-3'-morpholinomethyl benzophenone may serve various functions in pharmaceutical research:

-

As a building block in organic synthesis

-

In the development of new pharmacological agents

-

As a chemical probe for studying specific biological pathways

-

In structure-activity relationship studies to understand the impact of substitution patterns on biological activity

The compound's availability from multiple chemical suppliers suggests ongoing interest in its research applications .

Comparison with Similar Compounds

Related Benzophenone Derivatives

Several related benzophenone derivatives have been studied more extensively, providing context for understanding the potential properties of 2,5-Dimethyl-3'-morpholinomethyl benzophenone:

| Compound | Structural Difference | Notable Properties |

|---|---|---|

| 2,5-Dimethyl-2'-piperidinomethyl benzophenone | Contains piperidinomethyl instead of morpholinomethyl group | Antimicrobial activity |

| 2,4-Dimethyl-3'-morpholinomethyl benzophenone | Methyl groups at 2,4 positions instead of 2,5 | Similar applications, different reactivity profile |

| 2,5-Dimethyl-3'-nitro-benzophenone | Contains nitro group instead of morpholinomethyl | Different electronic properties, potential as synthetic intermediate |

| 4'-Cyano-2-morpholinomethyl benzophenone | Contains cyano group and different substitution pattern | Distinct reactivity and potential applications |

Source: Data compiled from search results

Uniqueness of 2,5-Dimethyl-3'-Morpholinomethyl Benzophenone

The distinctive features of 2,5-Dimethyl-3'-morpholinomethyl benzophenone compared to other benzophenone derivatives include:

-

The specific substitution pattern with dimethyl groups at the 2,5-positions, affecting the electron distribution and steric properties

-

The morpholinomethyl group at the 3' position, which may enhance solubility and introduce a basic center for hydrogen bonding

-

The combination of these substituents, potentially creating a unique three-dimensional structure that could influence interactions with biological targets

These structural characteristics differentiate it from other benzophenones and may confer specialized properties relevant to specific research applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume